molecular formula C54H66N4O10 B12412054 Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12412054
M. Wt: 931.1 g/mol
InChI Key: NSXAKOFJIUXNBS-UHFFFAOYSA-N
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Description

MAL3-101 is a synthetic compound known for its role as an inhibitor of heat shock protein 70 (HSP70). Heat shock proteins are a family of proteins that are produced by cells in response to stressful conditions. MAL3-101 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate the activity of HSP70 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MAL3-101 are not well-documented in the literature. given its synthetic nature, it is likely produced through a series of chemical reactions involving the assembly of its dihydropyrimidine core and subsequent modifications to achieve the desired biological activity.

Chemical Reactions Analysis

Types of Reactions

MAL3-101 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. Its main activity is the inhibition of the ATPase activity of HSP70 by blocking the interaction with Hsp40 co-chaperones .

Common Reagents and Conditions

The common reagents used in the synthesis of MAL3-101 include various organic solvents and catalysts that facilitate the formation of the dihydropyrimidine core. Specific conditions such as temperature and pH are optimized to ensure the stability and activity of the compound.

Major Products Formed

The major product formed from the synthesis of MAL3-101 is the active dihydropyrimidine analog itself, which is then used in various biological assays to study its inhibitory effects on HSP70.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MAL3-101

MAL3-101 is unique in its allosteric inhibition of HSP70, which differentiates it from ATP-competitive inhibitors like VER-155008 . This allosteric inhibition allows MAL3-101 to modulate HSP70 activity without competing with ATP, potentially reducing the likelihood of resistance development in cancer cells.

Properties

Molecular Formula

C54H66N4O10

Molecular Weight

931.1 g/mol

IUPAC Name

benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(2-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C54H66N4O10/c1-6-8-10-21-34-58(50(51(61)55-32-9-7-2)41-30-31-45(67-37-47(60)65-4)44(35-41)52(62)66-5)46(59)29-18-13-22-33-57-38(3)48(53(63)68-36-39-23-14-11-15-24-39)49(56-54(57)64)43-28-20-19-27-42(43)40-25-16-12-17-26-40/h11-12,14-17,19-20,23-28,30-31,35,49-50H,6-10,13,18,21-22,29,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64)

InChI Key

NSXAKOFJIUXNBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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